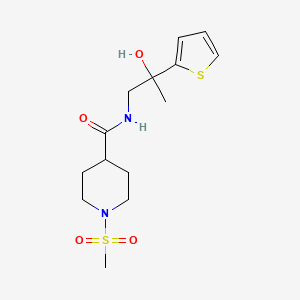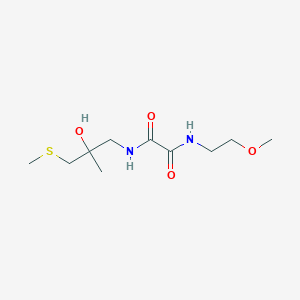![molecular formula C19H16FN3O2 B2890610 3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2319892-45-8](/img/structure/B2890610.png)
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a chemical compound with significant potential in scientific research. It possesses unique properties that make it valuable for various applications, including drug development and the study of biological processes.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as17ß-hydroxysteroid dehydrogenase Type 2 and phosphodiesterase (PDE10A) . These enzymes play crucial roles in steroid hormone metabolism and signal transduction, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby altering the normal biochemical processes in the cell .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, inhibition of 17ß-hydroxysteroid dehydrogenase Type 2 can impact steroid hormone metabolism . Similarly, inhibition of PDE10A can affect cyclic nucleotide signaling pathways . The exact downstream effects would depend on the specific cellular context.
Result of Action
Similar compounds have demonstrated antitumor effects, suggesting potential applications in cancer therapy .
Métodos De Preparación
The synthesis of 3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves several steps. One common method includes the reaction of 3-fluoro-4-methoxybenzoic acid with 6-phenylpyrimidin-4-ylmethanamine under specific conditions to form the desired benzamide compound. The reaction typically requires a solvent such as ethanol and may involve catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methoxy groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is utilized in studying biological processes and interactions at the molecular level.
Industry: The compound’s unique properties make it valuable for industrial applications, including the development of new materials and chemical processes.
Comparación Con Compuestos Similares
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
3-fluoro-4-methoxyphenylboronic acid: This compound shares similar structural features and is used in similar applications.
4-hydroxy-2-quinolones: These compounds have unique biological activities and are valuable in drug research and development.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-8-7-14(9-16(18)20)19(24)21-11-15-10-17(23-12-22-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROFZGDAILYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B2890527.png)
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2890530.png)
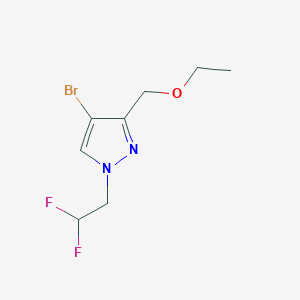
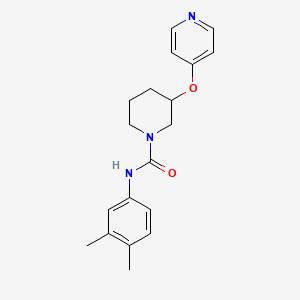
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/new.no-structure.jpg)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2890538.png)
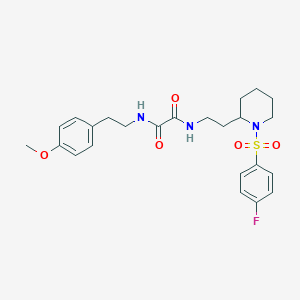
![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)
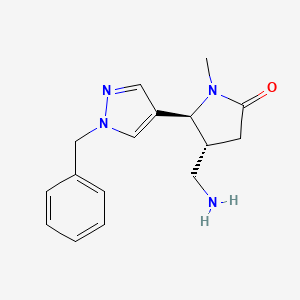
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2890546.png)
